2-[(Oxan-4-yl)amino]phenol
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Overview
Description
2-[(Oxan-4-yl)amino]phenol is a chemical compound with the molecular formula C₁₁H₁₅NO₂ It is characterized by the presence of an oxan-4-yl group attached to an amino group, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)amino]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions. For example, the reaction of 4-chlorophenol with oxan-4-ylamine in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-[(Oxan-4-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent dyes and sensors for biological imaging.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)amino]phenol involves its interaction with specific molecular targets. For example, in biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. The phenol group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oxan-4-yl)amino]phenol hydrochloride
- 4-[(Oxan-4-yl)amino]phenol
- 2-[(Oxan-4-yl)amino]benzoic acid
Uniqueness
This compound is unique due to its specific structural features, such as the oxan-4-yl group attached to the amino group and phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(oxan-4-ylamino)phenol |
InChI |
InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
UMTMGWBMQSDNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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